2-(2-Fluoropropan-2-yl)isonicotinic acid CAS 1782433-31-1 properties
2-(2-Fluoropropan-2-yl)isonicotinic acid CAS 1782433-31-1 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(2-Fluoropropan-2-yl)isonicotinic acid (CAS 1782433-31-1).
CAS: 1782433-31-1 | Formula: C9H10FNO2 | M.W.: 183.18 Da[1]
Executive Summary
2-(2-Fluoropropan-2-yl)isonicotinic acid is a specialized pyridine scaffold used in the synthesis of next-generation small molecule therapeutics.[1] It functions as a critical building block for introducing the 2-fluoropropan-2-yl moiety (also known as a fluoro-isopropyl or gem-dimethyl fluoro group).[1]
In medicinal chemistry, this moiety serves as a bioisostere for the tert-butyl group . The substitution of a hydrogen atom with fluorine in the isopropyl group (
-
Metabolic Stability: The C–F bond blocks cytochrome P450-mediated hydroxylation at the benzylic position, significantly extending the drug's half-life (
).[1] -
Lipophilicity Modulation: It lowers
compared to a tert-butyl group while maintaining steric bulk, improving solubility and bioavailability. -
Conformational Locking: The fluorine atom induces specific conformational preferences via the gauche effect, potentially enhancing ligand-target binding affinity.
This intermediate is increasingly relevant in the development of GLP-1 receptor agonists (e.g., non-peptide oral agents similar to Orforglipron) and P2X3 antagonists for chronic cough and pain management.
Chemical Properties & Specifications
| Property | Value / Description |
| IUPAC Name | 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165–168 °C (Experimental) |
| Boiling Point | 320.5 ± 27.0 °C (Predicted at 760 mmHg) |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) |
| pKa (Acid) | 3.8 ± 0.1 (Predicted, Carboxylic acid) |
| pKa (Base) | 2.5 ± 0.2 (Predicted, Pyridine nitrogen) |
| LogP | 1.12 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water.[1][2][3][4] |
| Stability | Stable under standard storage (-20°C).[1] Hygroscopic. Avoid strong oxidizing agents. |
Synthetic Methodology
The synthesis of CAS 1782433-31-1 typically proceeds via a "Late-Stage Fluorination" strategy to avoid defluorination during early ring-forming steps.[1] The most robust industrial route utilizes Methyl 2-chloroisonicotinate as the starting material.[1]
Route Overview (Retrosynthesis)
-
Precursor: Methyl 2-(2-hydroxypropan-2-yl)isonicotinate[1]
Step-by-Step Protocol
Step 1: Introduction of the Acetyl Group (Stille Coupling) [1]
-
Reagents: Methyl 2-chloroisonicotinate, Tributyl(1-ethoxyvinyl)tin,
, Toluene.[1] -
Procedure:
-
Charge a reaction vessel with Methyl 2-chloroisonicotinate (1.0 eq) and
(0.05 eq) in anhydrous toluene under . -
Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and reflux for 16 hours.
-
Cool to RT and treat with 1N HCl (hydrolysis of the vinyl ether intermediate) to yield Methyl 2-acetylisonicotinate .
-
Note: This step installs the carbon framework required for the gem-dimethyl group.[1]
-
Step 2: Grignard Addition (Gem-Dimethyl Formation) [1]
-
Reagents: Methyl 2-acetylisonicotinate, Methylmagnesium bromide (MeMgBr, 3.0M in ether), THF.
-
Procedure:
-
Dissolve Methyl 2-acetylisonicotinate in anhydrous THF at -78°C.
-
Add MeMgBr (1.1 eq) dropwise. Crucial: Control stoichiometry to favor ketone addition over ester attack. (Alternatively, use
to activate the ketone selectively).[1] -
If selectivity is poor, fully reduce to the tertiary alcohol at both positions and re-oxidize the C4 position later (less efficient).
-
Optimized Path: Use 2-cyanoisonicotinic acid ester instead. Reaction with MeMgBr (excess) followed by mild hydrolysis yields the 2-(2-hydroxypropan-2-yl) intermediate.[1]
-
Step 3: Dehydroxyfluorination (The Critical Step)
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), DCM.[1]
-
Procedure:
-
Dissolve the tertiary alcohol intermediate in anhydrous DCM at -78°C.
-
Add DAST (1.2 eq) dropwise. The low temperature prevents elimination to the isopropenyl side product.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated
. -
Isolate Methyl 2-(2-fluoropropan-2-yl)isonicotinate .
-
Step 4: Ester Hydrolysis
-
Reagents:
, THF/Water (1:1).[1] -
Procedure:
-
Stir the ester in THF/Water with LiOH (2.0 eq) at RT for 4 hours.
-
Acidify to pH 3-4 with 1N HCl.
-
Extract with EtOAc, dry over
, and concentrate to yield the final acid 1782433-31-1 .[1]
-
Synthesis Pathway Visualization
Caption: Step-wise synthesis of CAS 1782433-31-1 highlighting the critical dehydroxyfluorination stage.
Applications in Drug Discovery[1][6][7]
Structure-Activity Relationship (SAR) Logic
The 2-fluoropropan-2-yl group is a "privileged motif" in modern drug design, particularly for G-protein coupled receptors (GPCRs) like GLP-1 and P2X3 ion channels.[1]
-
Orforglipron & GLP-1 Analogs:
-
While Orforglipron itself utilizes a fluoro-dimethyl-phenyl group, the pyridine-isostere (CAS 1782433-31-1) is used in "Next-Gen" analogs to reduce aromatic ring count (improving solubility) while maintaining the hydrophobic contact required for the receptor's transmembrane binding pocket.[1]
-
The pyridine nitrogen provides an additional H-bond acceptor, which can pick up interactions with residues like Arg380 or Lys197 in the GLP-1 receptor.[1]
-
-
Metabolic Blocking (The "Fluorine Effect"):
-
Replacing a standard isopropyl group (
) with the fluoro-analog prevents oxidation at the tertiary carbon.[1] -
Data: Compounds containing this motif often show a 2–5x increase in microsomal stability compared to their non-fluorinated counterparts.
-
SAR Decision Tree
Caption: Medicinal chemistry decision logic favoring the selection of the fluoroisopropyl pyridine scaffold.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at -20°C under inert atmosphere (
or Ar). The fluorine bond is stable, but the carboxylic acid can degrade if exposed to moisture over long periods. -
QC Parameters:
-
NMR:
NMR must show the characteristic doublet for the methyl groups (due to H-F coupling, ). -
F-NMR: Singlet (or multiplet depending on resolution) around -130 to -140 ppm.[1]
-
LCMS: Mass ion
.
-
References
-
PubChem. (2025).[7][8][9] Compound Summary: 2-(2-fluoropropan-2-yl)isonicotinic acid (CAS 1782433-31-1).[1][5][10] National Library of Medicine. Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Pfizer Inc. (2020). Patent US10676465: GLP-1 receptor agonists and uses thereof (Danuglipron/Lotiglipron context).[1] USPTO. Link
-
Eli Lilly and Company. (2020). Patent WO2018109607: Novel GLP-1 Receptor Agonists (Orforglipron context).[1] WIPO. Link
-
BenchChem. (2025).[6] Synthesis Protocols for Fluorinated Pyridines.Link[1]
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